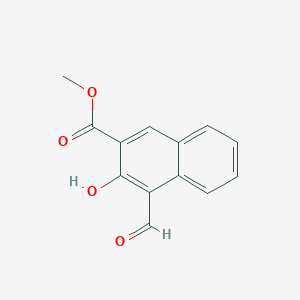
4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide, also known as MMMPB or Pentedrone, is a synthetic cathinone that belongs to the β-ketone amphetamine class of compounds. It is a designer drug that has gained popularity in recent years due to its stimulant effects. The compound was first synthesized in the 1960s, but its use as a recreational drug only became popular in the 2000s.
Mecanismo De Acción
4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide acts as a central nervous system stimulant by increasing the release of dopamine, norepinephrine, and serotonin. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the brain. The exact mechanism of action of 4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide is not fully understood, but it is believed to involve the activation of the reward pathway in the brain.
Biochemical and Physiological Effects:
The use of 4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide has been associated with various biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. 4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide also causes the release of glucose from the liver, leading to increased energy levels. Prolonged use of 4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide can lead to tolerance, dependence, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, 4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide has been shown to have a high affinity for dopamine transporters, making it useful in studies of dopamine transport. However, one limitation is that 4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide has a short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on 4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide. One area of interest is the development of new analogs with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide and its potential use in the treatment of various medical conditions. Finally, research is needed to identify the long-term effects of 4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide use and to develop strategies for preventing addiction and dependence.
Métodos De Síntesis
The synthesis of 4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide involves the reaction of 4-methoxy-3-methylbenzaldehyde with 3-methylphenylacetic acid in the presence of a reducing agent and a catalyst. The resulting product is then purified using column chromatography. The synthesis of 4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide is relatively simple and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide has been studied for its potential use in the treatment of various medical conditions. It has been shown to have analgesic properties and may be useful in the treatment of chronic pain. Additionally, 4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide has been investigated for its potential use in the treatment of depression and anxiety disorders.
Propiedades
IUPAC Name |
4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-14-6-4-8-17(12-14)20-19(21)9-5-7-16-10-11-18(22-3)15(2)13-16/h4,6,8,10-13H,5,7,9H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQHBQPGBODDKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCCC2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5789347.png)
![2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5789350.png)

![2-{2-[(2,5-dichlorophenyl)thio]ethyl}pyridine](/img/structure/B5789369.png)

![3-({[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B5789394.png)

![2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-quinolinecarboxylic acid](/img/structure/B5789400.png)





![ethyl 4-{[(2-furylmethyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5789458.png)